N-cyclooctyl-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-4-(4-morpholinylmethyl)benzamide, also known as JNJ-39393406, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-4-(4-morpholinylmethyl)benzamide involves its interaction with specific molecular targets in the body. This compound has been found to act as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is a G protein-coupled receptor that modulates the activity of glutamate neurotransmitter in the brain. By blocking the activity of mGluR2, this compound can modulate the release of other neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and cognition.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been found to enhance cognitive function and improve memory retention in animal models. In immunology, this compound has been shown to reduce inflammation and prevent the activation of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclooctyl-4-(4-morpholinylmethyl)benzamide in lab experiments is its high selectivity and potency. This compound has been found to exhibit high affinity for its molecular targets, which makes it a useful tool for studying specific biological processes. Another advantage is its relatively low toxicity, which allows for higher dosages and longer treatment durations in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclooctyl-4-(4-morpholinylmethyl)benzamide. One direction is to further investigate its therapeutic potential in various disease models, especially in oncology and neuroscience. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Synthesemethoden
The synthesis of N-cyclooctyl-4-(4-morpholinylmethyl)benzamide involves the reaction of 4-(4-morpholinylmethyl)benzoic acid with cyclooctylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-4-(4-morpholinylmethyl)benzamide has been found to exhibit potential therapeutic applications in various fields such as oncology, neuroscience, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer progression. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitter receptors, which could be useful in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In immunology, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-cyclooctyl-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-20(21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-22-12-14-24-15-13-22/h8-11,19H,1-7,12-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGVCHXSAKENAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.